

validation of KTX-582 intermediate-2 structure by mass spectrometry

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Compound of Interest

Compound Name: KTX-582 intermediate-2

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Comparison Guide: Structural Validation of KTX-582 Intermediate-2

Introduction

In multi-step pharmaceutical synthesis, rigorous validation of each intermediate is critical to ensure the final active pharmaceutical ingredient (API) meets purity and identity specifications. This guide provides a comparative overview of analytical techniques for the structural validation of a key precursor, **KTX-582 intermediate-2**. The primary focus is on mass spectrometry, a cornerstone technique for this purpose, benchmarked against other common spectroscopic methods.[1][2]

Disclaimer: **KTX-582 intermediate-2** is a hypothetical compound used for illustrative purposes. The structure, experimental data, and protocols described are representative of typical small molecule drug intermediates.

The proposed molecular formula for **KTX-582 intermediate-2** is C₁₂H₁₅N₃O₂, with a theoretical monoisotopic mass of 233.11643 u.

Primary Validation Method: Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for molecular structure elucidation due to its high sensitivity and ability to provide exact mass and fragmentation data.[3] For this intermediate, a two-stage MS analysis is employed: High-Resolution Mass Spectrometry



(HRMS) to confirm the elemental composition and Tandem Mass Spectrometry (MS/MS) to probe the molecular structure.[4][5]

Data Presentation: Mass Spectrometry Results

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

High-resolution analysis provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.[6][7] The low mass error (< 2 ppm) strongly supports the proposed molecular formula.

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
|-------------------|--------------------|----------------|------------------|
| Molecular Formula | C12H15N3O2 | - | - |
| Ion Species | [M+H] ⁺ | - | - |
| Exact Mass | 234.12370 u | 234.12338 u | -1.37 |

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

MS/MS analysis involves isolating the precursor ion ([M+H]+) and inducing fragmentation. The resulting product ions provide vital clues about the molecule's substructures and connectivity. [8]

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Putative Lost Fragment |
|---------------------|-------------------|------------------|--|
| 234.1234 | 191.0820 | 43.0414 | C ₂ H ₃ N (Acetonitrile moiety) |
| 234.1234 | 148.0608 | 86.0626 | C ₄ H ₈ N ₂ (Piperazine fragment) |
| 191.0820 | 119.0495 | 72.0325 | C₃H₄N₂ (Diazine ring) |

Comparison with Alternative Analytical Methods



While mass spectrometry is powerful, a combination of techniques is often used for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information.[9]

Table 3: Comparison of Key Analytical Techniques

| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | FTIR Spectroscopy |
|---------------------|---|--|---|
| Primary Information | Molecular weight, elemental formula, structural fragments. | Detailed atom connectivity (C-H framework), stereochemistry. | Presence of specific functional groups (e.g., C=O, N-H).[10] |
| Sensitivity | Very High (picomole to femtomole).[11] | Low to Moderate (micromole to nanomole). | Moderate. |
| Sample Requirement | Micrograms (μg). | Milligrams (mg). | Milligrams (mg). |
| Strengths | Excellent for confirming molecular formula and identifying substructures. High throughput capability. [11] | Unrivaled for determining the precise 3D structure and isomer differentiation. | Fast, non-destructive, and excellent for identifying key chemical bonds. |
| Limitations | Generally cannot distinguish between isomers without chromatographic separation.[6] | Lower sensitivity, requires larger sample amounts, more complex data interpretation.[11] | Provides limited information on the overall molecular skeleton. |

Experimental Protocols Protocol 1: ESI-MS and MS/MS Analysis

This protocol outlines the procedure for acquiring high-resolution mass and fragmentation data.



Sample Preparation:

- Dissolve 1 mg of KTX-582 intermediate-2 in 1 mL of methanol to create a 1 mg/mL stock solution.[12]
- Take 10 μL of the stock solution and dilute it with 990 μL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration of 10 μg/mL.[12]
- Transfer the final solution to a 2 mL mass spectrometry vial.[13]
- Instrumentation:
 - Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- HRMS Analysis:
 - Infuse the sample at a flow rate of 5 μL/min.
 - Acquire data in TOF-MS mode over a mass range of m/z 100-500.
 - Use a suitable lock mass calibrant to ensure high mass accuracy.
- MS/MS Analysis:
 - Switch to product ion scan mode.
 - Set the quadrupole to isolate the precursor ion of m/z 234.12.
 - Apply collision-induced dissociation (CID) using argon as the collision gas.
 - Ramp the collision energy from 10-40 eV to generate a comprehensive fragmentation spectrum.

Protocol 2: NMR Spectroscopy

• Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).



 Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Perform 2D experiments (e.g., COSY, HSQC) as needed to establish atom connectivity.

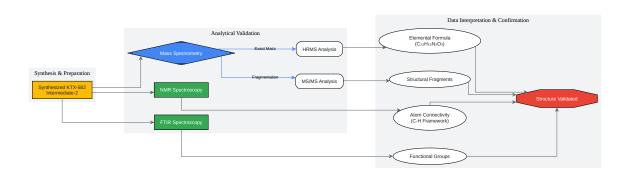
Protocol 3: FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
- Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of the intermediate, integrating data from multiple analytical techniques.





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Caption: Workflow for structural validation of KTX-582 intermediate-2.

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